![molecular formula C9H17ClFNO2 B1486067 Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride CAS No. 2205503-66-6](/img/structure/B1486067.png)
Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride
Overview
Description
Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride, also known as EFMPCH, is a synthetic compound commonly used in scientific research. It is a water-soluble, crystalline solid that has a melting point of about 125°C and is soluble in many organic solvents. EFMPCH is a versatile compound that can be used in a wide range of research applications, from drug discovery to biochemistry and molecular biology.
Scientific Research Applications
Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride has a wide range of scientific research applications. It has been used in drug discovery, as a substrate for enzyme reactions, as a model compound for studying protein-ligand interactions, and as a fluorescent probe for imaging. It has also been used to study the structure and function of enzymes, and as a probe for studying the structure and dynamics of membrane proteins.
Mechanism of Action
Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride is known to act as an inhibitor of several enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. It has also been found to interact with other proteins, such as G-protein coupled receptors, and is thought to act as an agonist or antagonist depending on the receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, and to modulate the activity of G-protein coupled receptors. It has also been found to have an anti-inflammatory effect, as well as an effect on calcium channels.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride in laboratory experiments is its versatility. It can be used in a wide range of research applications, from drug discovery to biochemistry and molecular biology. Additionally, it is relatively easy to synthesize and is soluble in many organic solvents. However, this compound is not suitable for in vivo experiments due to its potential toxicity.
Future Directions
There are a number of potential future directions for research into Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride. These include further studies into its mechanism of action, its effects on other enzymes and proteins, and its potential therapeutic applications. Additionally, further research could be conducted into its pharmacokinetics, its ability to interact with other drugs, and its potential toxicity. Finally, further research could be conducted into its use as a fluorescent probe for imaging and its potential use in drug delivery systems.
properties
IUPAC Name |
ethyl 4-fluoro-1-methylpiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-3-13-8(12)9(10)4-6-11(2)7-5-9;/h3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOTBNRMGLOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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